5,6-Difluorobenzo[c][1,2,5]thiadiazole
Overview
Description
5,6-Difluorobenzo[c][1,2,5]thiadiazole is a fluorinated benzothiadiazole derivative. This compound is known for its electron-deficient properties, making it a valuable building block in the synthesis of semiconducting polymers used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) .
Mechanism of Action
Target of Action
5,6-Difluorobenzo[c][1,2,5]thiadiazole is primarily targeted towards organic semiconductors . It is used as a building block or monomer in the synthesis of these semiconductors, particularly in the application of light-emitting diodes and photovoltaic devices .
Mode of Action
The compound interacts with its targets by acting as an electron-deficient building block . It is incorporated into semiconducting polymers, where it contributes to their electronic properties . The presence of this compound in these polymers results in deeper highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and stronger intermolecular interactions than those of similar polymers without this compound .
Biochemical Pathways
The incorporation of this compound into semiconducting polymers affects the electronic properties of these materials . This can influence the performance of devices made from these polymers, such as organic field-effect transistors and photovoltaic devices .
Result of Action
The inclusion of this compound in semiconducting polymers can enhance the performance of these materials . For example, polymers containing this compound have been found to exhibit higher hole mobility in organic field-effect transistors .
Biochemical Analysis
Biochemical Properties
These polymers have been shown to have deeper highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and stronger intermolecular interactions than those of similar compounds
Molecular Mechanism
It’s known that the compound can be used in the synthesis of D-A polymers, which have been shown to have strong intermolecular interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluorobenzo[c][1,2,5]thiadiazole typically involves the fluorination of benzothiadiazole derivatives. One common method includes the reaction of 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole with appropriate reagents under controlled conditions . The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Migita-Kosugi-Stille coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The scalability of these reactions allows for the efficient production of the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
5,6-Difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzothiadiazole ring can be substituted with other functional groups.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Migita-Kosugi-Stille coupling, are commonly used to form polymers.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Brominated Derivatives: Often used as starting materials for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiadiazole derivatives and polymers with enhanced electronic properties .
Scientific Research Applications
5,6-Difluorobenzo[c][1,2,5]thiadiazole has numerous applications in scientific research:
Organic Electronics: Used as a building block for semiconducting polymers in OFETs and OPVs.
Photovoltaic Devices: Incorporated into polymers to improve the efficiency of solar cells.
Light-Emitting Diodes (LEDs): Utilized in the synthesis of materials for LEDs.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole: Another fluorinated benzothiadiazole derivative used in similar applications.
5,6-Difluorobenzo-[2,1,3]-thiadiazole: A closely related compound with similar electronic properties.
Uniqueness
5,6-Difluorobenzo[c][1,2,5]thiadiazole is unique due to its specific fluorination pattern, which enhances its electron-deficient nature and makes it particularly suitable for use in high-performance semiconducting polymers .
Properties
IUPAC Name |
5,6-difluoro-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBRJEYUJNJNCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1293389-28-2 | |
Record name | 5,6-Difluoro-2,1,3-benzothiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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